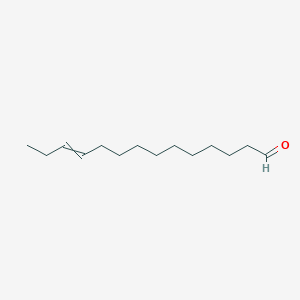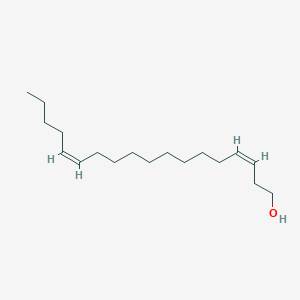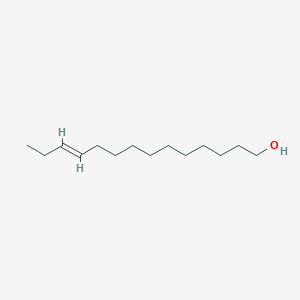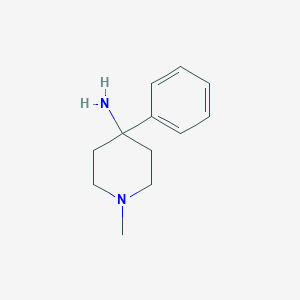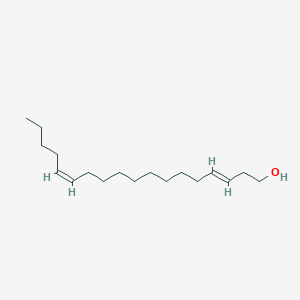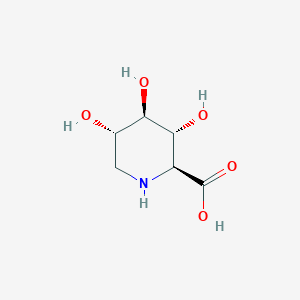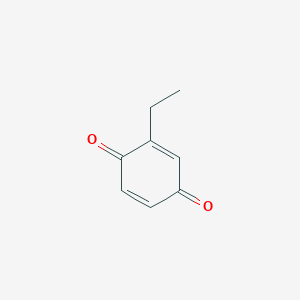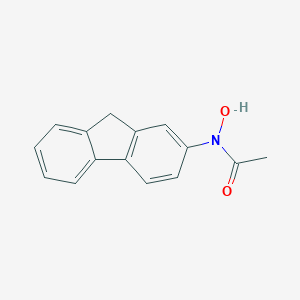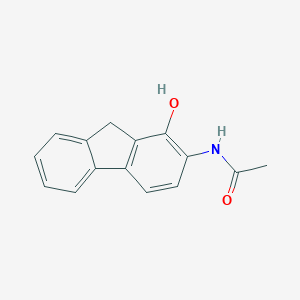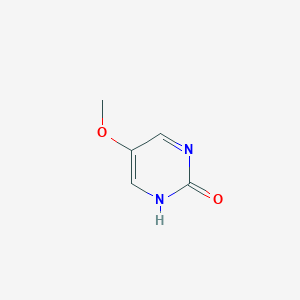
5-Metoxipirimidin-2(1H)-ona
Descripción general
Descripción
5-Methoxypyrimidin-2(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by a pyrimidine ring with a methoxy group at the 5-position and a keto group at the 2-position
Aplicaciones Científicas De Investigación
5-Methoxypyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of nucleoside analogs, which are important in the study of DNA and RNA.
Medicine: The compound is investigated for its potential as an antiviral and anticancer agent due to its ability to interact with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
Mode of Action
Based on the mode of action of related compounds, it can be inferred that 5-methoxypyrimidin-2(1h)-one might interact with its targets, leading to changes in their function .
Biochemical Pathways
Related compounds are known to affect signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Related compounds have been shown to inhibit cell proliferation and induce apoptosis .
Análisis Bioquímico
Biochemical Properties
Pyrimidine derivatives, a group to which 5-Methoxypyrimidin-2(1H)-one belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrimidine derivative and the biomolecule it interacts with .
Cellular Effects
Pyrimidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxypyrimidin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 5-methoxypyrimidine with an oxidizing agent to introduce the keto group at the 2-position. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidine ring with the desired substituents.
Industrial Production Methods
Industrial production of 5-Methoxypyrimidin-2(1H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-Methoxypyrimidin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted pyrimidines with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxypyrimidin-2(1H)-one: Similar structure but with a hydroxyl group instead of a methoxy group.
5-Chloropyrimidin-2(1H)-one: Contains a chlorine atom at the 5-position instead of a methoxy group.
5-Methylpyrimidin-2(1H)-one: Features a methyl group at the 5-position instead of a methoxy group.
Uniqueness
5-Methoxypyrimidin-2(1H)-one is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with unique properties.
Propiedades
IUPAC Name |
5-methoxy-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-9-4-2-6-5(8)7-3-4/h2-3H,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSHAGBDMCDYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



